Sinapine thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

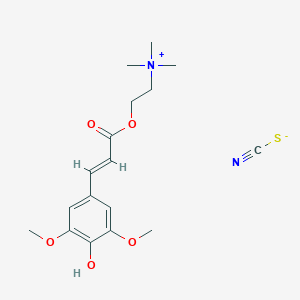

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-77-8 | |

| Record name | Sinapine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SINAPINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Sinapine Thiocyanate

Introduction

This compound is the thiocyanate salt form of sinapine, a naturally occurring alkaloid and the choline ester of sinapic acid.[1][2] Primarily isolated from the seeds of cruciferous plants like rapeseed and radish seeds, it has garnered significant attention for its diverse pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, analytical methodologies, and key biological interactions.

Physicochemical Properties

This compound presents as a white to light yellow crystalline powder.[1] It is recognized for its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7431-77-8 | [2][4] |

| Molecular Formula | C₁₇H₂₄N₂O₅S (or C₁₆H₂₄NO₅·CNS) | [2][4][5] |

| Molecular Weight | 368.45 g/mol | [2][5] |

| Appearance | White crystalline powder / Light yellow powder | [1] |

| Purity (Assay) | ≥98% (HPLC) | |

| UV Absorbance Maxima | ~329-330 nm | [6] |

| Storage Conditions | 2°C - 8°C or -20°C; Keep sealed, dry, and protected from light | [2] |

Table 2: Solubility Data for this compound

| Solvent | Concentration | Source(s) |

| DMSO | 73-74 mg/mL (198.12 - 200.84 mM) | [7] |

| DMSO | ≥ 125 mg/mL (339.26 mM) | [8] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

Table 3: Elemental Analysis

| Element | Percentage | Source(s) |

| Carbon (C) | 55.42% | [5] |

| Hydrogen (H) | 6.57% | [5] |

| Nitrogen (N) | 7.60% | [5] |

| Oxygen (O) | 21.71% | [5] |

| Sulfur (S) | 8.70% | [5] |

Experimental Protocols

Synthesis of Sinapine

A sustainable and straightforward synthesis of sinapine has been reported utilizing a proline-mediated Knoevenagel-Doebner condensation.

-

Reactants : Bio-based syringaldehyde, Meldrum's acid, and choline chloride.

-

Catalyst : Proline.

-

Solvent : Ethanol.

-

Procedure : The condensation reaction is performed in ethanol, leveraging proline as a catalyst. This method provides a more sustainable alternative to previous low-yield pathways. The resulting sinapine can then be converted to its thiocyanate salt through standard salt formation techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the identification and quantification of this compound.[9]

-

Instrumentation : HPLC system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[9]

-

Column : A C18 stationary phase is typically used.

-

Mobile Phase : A gradient elution system consisting of a water-methanol-ο-phosphoric acid solution.[6]

-

Flow Rate : A typical flow rate is 0.8 ml/min.[6]

-

Detection Wavelength : Set to the sinapine maximum absorbance of approximately 330 nm.[6]

-

Quantification : The concentration is calculated from a standard curve generated by plotting the peak area against known concentrations of a this compound reference standard.[6]

Stability Assay in Artificial Gastric and Intestinal Juice

The stability of this compound has been evaluated in simulated digestive fluids.[9]

-

Objective : To investigate the stability of this compound in artificial gastric juice (with and without pepsin) and artificial intestinal juice (with and without pancreatin).[9]

-

Methodology :

-

Prepare solutions of this compound in each of the four different artificial digestive fluids.

-

Incubate the solutions and draw aliquots at various time points.

-

Determine the concentration of the remaining this compound at each time point using HPLC analysis.

-

Calculate the remaining percentage to assess stability.

-

-

Results : Studies have shown that this compound is more stable in artificial gastric juice than in artificial intestinal juice, with the lowest stability observed in artificial intestinal juice lacking pancreatin.[9] Despite this, the remaining percentage in both fluids was above 70%, indicating relative stability.[9]

Biological Activity and Mechanisms of Action

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-angiogenic, and radio-protective effects.[1][10] It is also known to be an acetylcholinesterase (AChE) inhibitor, making it a compound of interest for neurodegenerative disease research.[1]

Signaling Pathway Involvement

Research indicates that sinapine can down-regulate P-glycoprotein expression by suppressing the FGFR4-FRS2α-ERK1/2 signaling pathway.[4] Furthermore, in pancreatic cancer cells, this compound has been shown to exert its anti-tumor effects by upregulating Growth Arrest and DNA Damage-inducible alpha (GADD45A).[3]

Caption: ST action on Pancreatic Cancer Cells via GADD45A.

Visualized Workflows and Relationships

Experimental Workflow: Analysis of this compound from Plant Material

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from its natural sources, such as rapeseed meal.[9]

References

- 1. This compound | 7431-77-8 [chemicalbook.com]

- 2. This compound | 7431-77-8 | FS73993 | Biosynth [biosynth.com]

- 3. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:7431-77-8 | Chemsrc [chemsrc.com]

- 5. medkoo.com [medkoo.com]

- 6. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. molnova.cn [molnova.cn]

- 9. CAS 7431-77-8 | this compound [phytopurify.com]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

A Technical Guide to the Natural Sources and Isolation of Sinapine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a bioactive alkaloid abundant in the seeds of Brassicaceae family plants, has garnered significant interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of sinapine, its biosynthesis, and detailed methodologies for its isolation, with a specific focus on sinapine thiocyanate. This document consolidates quantitative data, outlines experimental protocols, and presents visual diagrams of the biosynthetic pathway and isolation workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Sinapine

Sinapine is predominantly found in the seeds of plants belonging to the Brassicaceae (mustard) family. It is the choline ester of sinapic acid and a major phenolic compound in these seeds.[1][2] Key plant sources with notable concentrations of sinapine are listed in Table 1. The meal or press cake remaining after oil extraction from these seeds is a particularly rich source of sinapine.[1]

Table 1: Natural Sources and Concentration of Sinapine

| Plant Source | Family | Plant Part | Sinapine Concentration (mg/g of dry weight) | Reference(s) |

| Brassica napus (Rapeseed/Canola) | Brassicaceae | Seeds/Meal | 6.39 - 12.28 | [3] |

| Brassica juncea (Mustard) | Brassicaceae | Seeds/Meal | 6.7 - 15.1 | [4] |

| Sinapis alba (White Mustard) | Brassicaceae | Seeds | High concentrations, specific values vary | [5][6] |

| Raphanus sativus (Radish) | Brassicaceae | Fresh Juice | 0.00333 (as thiocyanate) | [7] |

| Brassica rapa | Brassicaceae | Seeds | Main phenolic component | [8] |

Biosynthesis of Sinapine

Sinapine biosynthesis originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.[4][9][10] A series of enzymatic reactions convert phenylalanine into sinapic acid, which is then esterified with choline to form sinapine.[9][11] The key steps are outlined in the signaling pathway diagram below. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying sinapine content in crops.

Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and salt formation/crystallization. As sinapine is a quaternary ammonium compound, it exists as a salt. While it naturally occurs with various counter-ions, including thiocyanate, the isolation of pure this compound often requires specific purification strategies.

Extraction of Crude Sinapine

The initial step involves the extraction of sinapine from the plant material, typically defatted seed meal. Several methods have been reported, with solvent extraction being the most common.

Table 2: Comparison of Sinapine Extraction Methods

| Extraction Method | Solvent System | Temperature (°C) | Yield | Reference(s) |

| Conventional Solvent Extraction | 70% Methanol | 75 | High | [1][3] |

| Conventional Solvent Extraction | 70% Ethanol | 75 | High | [6] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 75 | 6.90 mg/g | [12] |

| Supercritical CO2 Pretreatment + UAE | 70% Ethanol | 75 | Increased by 32% vs control | [12] |

Experimental Protocol: Ultrasound-Assisted Extraction of Sinapine

-

Preparation of Plant Material: Defat rapeseed or mustard seed meal by Soxhlet extraction with hexane.[1] Air-dry the defatted meal to remove residual solvent.

-

Extraction:

-

Mix the defatted meal with 70% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Place the mixture in an ultrasonic bath.

-

Conduct the extraction at 75°C for 30 minutes with continuous sonication.[12]

-

-

Filtration and Concentration:

-

Separate the solid residue by filtration or centrifugation.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude sinapine extract.

-

Purification of Sinapine by Cation-Exchange Chromatography

The crude extract contains various impurities. Cation-exchange chromatography is an effective method to purify sinapine due to its permanent positive charge.

Experimental Protocol: Cation-Exchange Chromatography

-

Resin Preparation: Swell a weak cation-exchange resin (e.g., Amberlite IRC-50) in deionized water and pack it into a chromatography column. Equilibrate the column with an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.0).

-

Sample Loading: Dissolve the crude sinapine extract in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

-

Elution: Elute the bound sinapine using a buffer with a higher ionic strength or a different pH. A two-step elution can be employed: first with 50% ethanol to remove other adsorbed compounds, followed by acidified ethanol to elute the purified sinapine.

Formation and Crystallization of this compound

The purified sinapine eluate can be converted to the thiocyanate salt and crystallized.

Proposed Experimental Protocol: Conversion to Thiocyanate Salt and Crystallization

-

Anion Exchange:

-

Prepare a strong anion-exchange resin (e.g., Dowex 1x8) and convert it to the thiocyanate form by washing it thoroughly with a solution of potassium thiocyanate (KSCN), followed by deionized water to remove excess KSCN.

-

Pass the purified sinapine eluate (in its cationic form) through the thiocyanate-form anion-exchange resin column. The counter-ion of sinapine will be exchanged for thiocyanate.

-

-

Concentration and Crystallization:

-

Collect the eluate containing this compound.

-

Concentrate the solution under reduced pressure.

-

Induce crystallization by slow evaporation of the solvent or by the addition of an anti-solvent (e.g., diethyl ether) until turbidity is observed, followed by storage at a low temperature (e.g., 4°C).

-

-

Isolation and Drying:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

The overall workflow for the isolation of this compound is depicted in the following diagram.

Conclusion

This guide provides a comprehensive overview of the natural sources, biosynthesis, and a detailed methodology for the isolation of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising bioactive compound. The proposed method for isolating this compound combines established extraction and purification techniques with a targeted anion-exchange step to yield the desired salt form. Further optimization of the crystallization conditions may be required depending on the specific purity and yield requirements.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Anion-exchange separations of metal ions in thiocyanate media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Antihypertensive effect of sinapine extracted from rapeseed meal in 2K1C hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DE102007014504A1 - Eluting sodium thiocyanate from a solution containing secondary salt comprises adding alcohol to a partial stream of the solution, separating sodium thiocyanate and partially reintroducing the partial stream into the elution process - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. This compound - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to the Synthesis of Sinapine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate, a salt of the naturally occurring compound sinapine, has garnered significant interest in the scientific community for its potential therapeutic applications. Sinapine, the choline ester of sinapic acid, is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. The thiocyanate salt of sinapine has been investigated for its various biological activities. This technical guide provides a comprehensive overview of the synthesis pathways for this compound, detailing the necessary precursors, experimental protocols, and relevant quantitative data.

This compound: Chemical Profile

| Property | Value | Reference |

| Chemical Name | 2-((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyloxy)-N,N,N-trimethylethan-1-aminium thiocyanate | |

| Molecular Formula | C₁₇H₂₄N₂O₅S | [1] |

| Molecular Weight | 368.45 g/mol | [1] |

| CAS Number | 7431-77-8 | [1] |

| Appearance | Light yellow powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

Synthesis Pathways

The synthesis of this compound is typically approached as a two-stage process:

-

Synthesis of a Sinapine Salt Precursor: This initial stage involves the chemical synthesis of a sinapine salt, such as sinapine bromide or sinapine chloride, from its fundamental precursors, sinapic acid and a choline derivative.

-

Anion Exchange to Form this compound: The sinapine salt from the first stage is then converted to this compound through an ion-exchange process, where the original anion (e.g., bromide or chloride) is replaced by a thiocyanate anion.

This guide will detail the methodologies for each of these critical stages.

Stage 1: Synthesis of Sinapine Salt Precursor

The primary precursors for the synthesis of sinapine are sinapic acid and a suitable choline derivative .

Precursors:

-

Sinapic Acid: A hydroxycinnamic acid that is abundant in the plant kingdom.

-

Choline Derivative: Typically, a choline halide such as (2-bromoethyl)trimethylammonium bromide or a related activated choline ester is used.

Synthesis of Sinapine (General Pathway)

The synthesis of sinapine involves the esterification of sinapic acid with choline. An early method was described by Clausen et al., which utilized the silver salt of sinapic acid reacted with bromocholine bromide. However, this method is reported to have drawbacks, including low yields and the use of toxic reagents.

A more contemporary and sustainable approach, as referenced in the work of Mouterde et al., involves a proline-mediated Knoevenagel-Doebner condensation. This method offers a more straightforward and environmentally friendly route to sinapine.

Logical Flow of Sinapine Synthesis:

Caption: General synthesis pathway for a sinapine salt precursor.

Stage 2: Anion Exchange for this compound Synthesis

The conversion of a synthesized sinapine salt (e.g., sinapine bromide) to this compound is efficiently achieved through anion-exchange chromatography. This technique leverages the reversible binding of anions to a solid support (the ion-exchange resin).

Experimental Protocol: Anion Exchange

The following is a detailed, generalized protocol for the conversion of a sinapine salt to this compound using a strong base anion-exchange resin.

Materials:

-

Sinapine salt (e.g., sinapine bromide or chloride)

-

Strong base anion-exchange resin (e.g., Amberlite® IRA-400 series or Dowex® 1x8 series)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Methanol or Ethanol

-

Chromatography column

Experimental Workflow:

Caption: Experimental workflow for anion exchange synthesis.

Detailed Steps:

-

Resin Preparation and Equilibration:

-

Swell the strong base anion-exchange resin in deionized water according to the manufacturer's instructions.

-

Pack the resin into a suitable chromatography column.

-

Wash the resin thoroughly with several column volumes of deionized water.

-

To convert the resin to the thiocyanate form, pass a solution of potassium thiocyanate or ammonium thiocyanate (e.g., 1 M) through the column until the effluent concentration of thiocyanate is equal to the influent concentration. This ensures that the active sites on the resin are saturated with thiocyanate ions.

-

Wash the column with deionized water to remove excess thiocyanate salt.

-

-

Sample Loading:

-

Dissolve the synthesized sinapine salt (e.g., sinapine bromide) in a minimal amount of deionized water or a suitable aqueous-organic solvent mixture.

-

Load the sinapine salt solution onto the top of the equilibrated resin bed at a slow, controlled flow rate. The sinapine cation will bind to the resin, displacing the thiocyanate ions.

-

-

Washing:

-

Wash the column with several column volumes of deionized water to remove any unbound starting material and the displaced bromide or chloride ions.

-

-

Elution:

-

Elute the bound sinapine from the resin by passing a solution of potassium thiocyanate or ammonium thiocyanate through the column. The higher concentration of thiocyanate ions in the eluent will displace the sinapine cation, which will then elute from the column as this compound.

-

Collect the fractions containing the product. The presence of this compound can be monitored by UV-Vis spectrophotometry or thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Combine the fractions containing the purified this compound.

-

The product can be isolated by removing the solvent, for example, by rotary evaporation followed by lyophilization.

-

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data:

Conclusion

The synthesis of this compound is a feasible two-stage process that can be accomplished in a laboratory setting. The key steps involve the initial synthesis of a sinapine salt precursor, followed by a straightforward and efficient anion-exchange procedure. While a modern, high-yield synthesis for the sinapine precursor is preferable, the subsequent conversion to the thiocyanate salt via ion exchange is a robust and reliable method. For researchers and drug development professionals, this guide provides a foundational understanding of the synthetic pathways and experimental considerations necessary for obtaining high-purity this compound for further investigation. It is recommended that small-scale pilot experiments be conducted to optimize the conditions for both the precursor synthesis and the anion-exchange step to maximize yield and purity.

References

The Core of Canola's Bitter Taste: A Technical Guide to Sinapine Ester Biosynthesis in Brassica Species

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is the primary anti-nutritional phenolic compound found in the seeds of Brassica species, including the vital oilseed crop Brassica napus (canola). Its presence imparts a bitter taste and can cause adverse effects in livestock, limiting the full utilization of the protein-rich meal co-produced with canola oil. Understanding the biosynthesis of sinapine and other sinapate esters is paramount for developing strategies to improve the nutritional value of Brassica crops and for exploring the potential bioactivities of these compounds. This technical guide provides an in-depth overview of the sinapine ester biosynthetic pathway, presenting key enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols for the analysis of these compounds and the genetic manipulation of their synthesis.

Introduction

The Brassicaceae family is characterized by a significant metabolic investment in the production of sinapate esters. In the seeds of these plants, the predominant sinapate ester is sinapoylcholine, commonly known as sinapine.[1][2][3] Conversely, in the leaves, sinapoylmalate is the major sinapate ester, where it is implicated in providing protection against UV-B radiation.[4] The accumulation of sinapine in the seeds of agronomically important Brassica species like B. napus and B. juncea is a significant concern for the animal feed industry.[3][5] This has driven extensive research into the molecular and biochemical pathways governing its synthesis, with the goal of developing low-sinapine varieties through conventional breeding and genetic engineering.

This guide will delineate the core biosynthetic pathway, summarize the key enzymes and their characteristics, provide a compilation of quantitative data, and detail relevant experimental methodologies to serve as a comprehensive resource for researchers in the field.

The Biosynthetic Pathway of Sinapine Esters

The biosynthesis of sinapine is an extension of the general phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites from the amino acid phenylalanine. The pathway can be broadly divided into two stages: the formation of sinapic acid and its subsequent conversion to various sinapate esters.

Phenylpropanoid Pathway to Sinapic Acid

The initial steps leading to sinapic acid are common to the synthesis of many phenolic compounds in plants. The key enzymatic reactions are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA at the 5-position.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to yield sinapoyl-CoA.

-

Sinapoyl-CoA Reductase and Aldehyde Dehydrogenase: A series of reductive and oxidative steps convert sinapoyl-CoA to sinapic acid.

Formation of Sinapine and Sinapoylmalate

Sinapic acid serves as the branch point for the synthesis of different sinapate esters in various plant tissues. The two key enzymes in Brassica species are UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT).

-

UDP-glucose:sinapate glucosyltransferase (SGT): This enzyme catalyzes the formation of the high-energy intermediate 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This is a critical activation step.[6]

-

Sinapoylglucose:choline sinapoyltransferase (SCT): In developing seeds, SCT transfers the sinapoyl moiety from 1-O-sinapoyl-β-glucose to choline, forming sinapine.[5][7]

-

Sinapoylglucose:malate sinapoyltransferase (SMT): In leaves and other vegetative tissues, SMT utilizes the same acyl donor, 1-O-sinapoyl-β-glucose, but transfers the sinapoyl group to malate, producing sinapoylmalate.[8]

During germination, a sinapine esterase (SCE) hydrolyzes sinapine, releasing sinapic acid and choline, which can then be re-routed into the synthesis of sinapoylmalate in the developing seedling.

Quantitative Data

The accumulation of sinapine and its precursors varies significantly depending on the Brassica species, cultivar, tissue type, and developmental stage. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Properties

| Enzyme | Species | Substrate | Km | Vmax | Optimal pH | Optimal Temp. | Reference(s) |

| SGT | B. napus | Sinapic Acid | 0.16 mM | N/A | N/A | N/A | [6] |

| UDP-Glucose | 0.24 mM | N/A | N/A | N/A | [6] | ||

| SCT | B. napus | 1-O-Sinapoylglucose | High µM range | N/A | N/A | N/A | [7] |

| Choline Chloride | High µM range | N/A | N/A | N/A | [7] |

N/A: Data not available in the reviewed literature.

Table 2: Concentration of Sinapine and Sinapic Acid in Brassica Species

| Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference(s) |

| B. juncea | Seeds | Sinapine | 6.7 - 15.1 | [5] |

| B. juncea | Seed Meal | Sinapine | up to 8.7 | [9] |

| B. napus | Seeds | Sinapine | 9.16 - 16.13 | [10] |

| B. napus | Seeds | Sinapic Acid | 0.11 - 0.59 | [10] |

| B. napus | Seeds | Sinapoylglucose | 1.36 - 7.50 | [10] |

| Various Brassica | Seeds | Sinapine | 8 - 10.4 | [9] |

| Various Brassica | Seeds | Sinapic Acid | 0.49 - 2.49 | [9] |

Table 3: Reduction of Sinapine Content in Transgenic Brassica Lines

| Species | Targeted Gene(s) | Silencing Method | Max. Sinapine Reduction (%) | Resulting Sinapine Content (mg/g DSW) | Reference(s) |

| B. juncea | SGT & SCT | RNAi | 67.2 | 3.79 | [3][5] |

| B. napus | FAH & SCT | Antisense | 90 | N/A | [4][11] |

| B. napus | SGT | RNAi | 72 | 2.7 | [12] |

| B. napus | SGT (mutant) | EMS | 71 | 2.4 | N/A |

| B. napus | SGT (mutant) | CRISPR | 49 | 3.9 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sinapine ester biosynthesis.

Extraction and Quantification of Sinapine Esters by HPLC

Objective: To extract and quantify sinapine, sinapic acid, and other sinapate esters from Brassica seed or meal.

Materials:

-

Brassica seeds or meal

-

Methanol (HPLC grade)

-

Water (deionized)

-

o-phosphoric acid

-

Reversed-phase C18 HPLC column (e.g., Gemini 3µm, 150 x 4.6 mm)[10]

-

HPLC system with a Diode Array Detector (DAD)

-

Grinder, reflux apparatus, centrifuge, 0.45 µm filters

Protocol:

-

Sample Preparation: Grind seeds into a fine flour. If using meal, ensure it is finely ground.

-

Extraction: a. Weigh approximately 100 mg of the sample into a round-bottom flask. b. Add 10 mL of 100% methanol. c. Reflux the mixture for 20 minutes.[13] d. Cool the extract and centrifuge at 5,000 x g for 10 minutes. e. Collect the supernatant and filter through a 0.45 µm filter into an HPLC vial.

-

HPLC Analysis: a. Mobile Phase A: Water/methanol (90:10) with 1.2% o-phosphoric acid.[10] b. Mobile Phase B: 100% methanol with 0.1% o-phosphoric acid.[10] c. Column: Reversed-phase C18 column.[10] d. Flow Rate: 0.8 mL/min.[10] e. Detection: 330 nm.[14] f. Gradient Program:

- 0-7 min: 10-20% B

- 7-20 min: 20-45% B

- 20-25 min: 45-70% B

- 25-28 min: 70-100% B

- 28-31 min: 100% B

- 31-40 min: 100-10% B (return to initial conditions and equilibrate)[10]

-

Quantification: Prepare standard curves for sinapine and sinapic acid of known concentrations. Calculate the concentration in the samples based on the peak areas from the standard curves.

Enzyme Assays

Objective: To measure the activity of SGT and SCT in plant protein extracts.

4.2.1. General Protein Extraction:

-

Grind plant tissue (e.g., developing seeds, seedlings) in liquid nitrogen to a fine powder.

-

Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

4.2.2. SGT Activity Assay (Colorimetric):

This assay can be adapted from general glycosyltransferase assays that detect the release of UDP.

Materials:

-

Crude protein extract

-

Sinapic acid

-

UDP-glucose

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM sinapic acid, and 2 mM UDP-glucose.

-

Add a known amount of crude protein extract to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating or adding a stopping reagent.

-

Add the UDP Detection Reagent from the kit, which converts the UDP produced to ATP, and then measures the light produced from a luciferase reaction.

-

Measure luminescence using a luminometer.

-

Calculate enzyme activity based on a standard curve of UDP.

4.2.3. SCT Activity Assay (HPLC-based):

Materials:

-

Crude protein extract

-

1-O-sinapoyl-β-glucose (substrate)

-

Choline chloride

-

HPLC system as described in section 4.1.

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM 1-O-sinapoyl-β-glucose, and 5 mM choline chloride.

-

Add a known amount of crude protein extract to start the reaction.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC (as in 4.1) to quantify the amount of sinapine produced.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of sinapine biosynthesis genes (e.g., SGT, SCT).

Materials:

-

Plant tissue (e.g., developing seeds at different stages)

-

RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., SuperScript III)

-

SYBR Green Master Mix

-

Gene-specific primers for target and reference genes (e.g., ubiquitin)

-

qRT-PCR instrument (e.g., Roche LightCycler)

Protocol:

-

RNA Extraction: Extract total RNA from ~50 mg of finely ground plant tissue following the manufacturer's protocol.[15]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[15]

-

qRT-PCR: a. Prepare the reaction mix containing SYBR Green Master Mix, 10 pM of each forward and reverse primer, and diluted cDNA.[16] b. Cycling Conditions:

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to a stable reference gene.[17]

Generation of Transgenic Brassica napus for Reduced Sinapine

Objective: To create transgenic B. napus plants with reduced sinapine content through gene silencing.

Protocol (summarized):

-

Vector Construction: A silencing cassette (e.g., an RNA interference construct) targeting a key gene like SGT or SCT is cloned into a binary vector under the control of a seed-specific promoter (e.g., napin promoter) to restrict the effect to the seeds.[5]

-

Agrobacterium Transformation: The binary vector is introduced into a suitable strain of Agrobacterium tumefaciens.[18]

-

Explant Preparation and Co-cultivation: Sterile explants (e.g., hypocotyls or cotyledonary nodes) from B. napus seedlings are prepared and co-cultivated with the transformed Agrobacterium for several days.[18][19]

-

Selection and Regeneration: The explants are transferred to a selection medium containing antibiotics to kill non-transformed plant cells and Agrobacterium. Surviving cells are then moved to a regeneration medium to induce shoot formation.[20]

-

Plant Development: Regenerated shoots are rooted to form whole plantlets (T0 generation), which are then grown to maturity.

-

Screening and Selection: The progeny (T1 and subsequent generations) are screened for the presence of the transgene (e.g., by PCR or Southern blot), reduced expression of the target gene (qRT-PCR), and a significant reduction in seed sinapine content (HPLC).[3][5] Homozygous lines with stable, low-sinapine phenotypes are selected for further development.

Conclusion

The biosynthesis of sinapine esters in Brassica species is a well-defined pathway, offering clear targets for genetic manipulation to improve crop quality. The key enzymes, SGT and SCT, represent critical control points for the accumulation of sinapine in seeds. As demonstrated by numerous studies, the downregulation of these genes, either individually or in combination, can lead to a significant reduction in sinapine content. The protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, to quantify sinapine esters in various Brassica germplasms, and to develop new crop varieties with enhanced nutritional value. Future research may focus on elucidating the transcriptional regulation of these biosynthetic genes to enable more precise engineering strategies and on exploring the potential biological activities of sinapine and related compounds in pharmaceutical and other applications.

References

- 1. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes | PLOS One [journals.plos.org]

- 4. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPD-Glucose : sinapic acid glucosyltransferase in Brassicaceae - UBC Library Open Collections [open.library.ubc.ca]

- 7. Purification and characterization of sinapine synthase from seeds of Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Knockout of BnaX.SGT.a caused significant sinapine reduction in transgene-free rapeseed mutants generated by protoplast-based CRISPR RNP editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Candidate Reference Genes for Gene Expression Normalization in Brassica juncea Using Real Time Quantitative RT-PCR | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. academicjournals.org [academicjournals.org]

- 19. gcirc.org [gcirc.org]

- 20. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanisms of Action of Sinapine Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate (ST) is a naturally occurring alkaloid derivative found predominantly in the seeds of cruciferous plants, such as Sinapis alba (white mustard) and Brassica rapa[1]. It is an ester formed between sinapic acid and choline, with a thiocyanate salt moiety[1]. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for drug development. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development efforts.

Anti-Cancer Mechanisms of Action

This compound has demonstrated notable anti-proliferative and anti-metastatic effects in various cancer models, primarily through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and cell mobility.

Upregulation of GADD45A in Pancreatic Cancer

In pancreatic cancer (PC), this compound exerts its anti-tumor effects by upregulating the Growth Arrest and DNA Damage-inducible alpha (GADD45A) protein[2]. GADD45A is a crucial tumor suppressor that responds to cellular stress by controlling cell cycle checkpoints, DNA repair, and apoptosis[2].

Signaling Pathway: this compound treatment leads to a significant increase in both the mRNA and protein levels of GADD45A in pancreatic cancer cells[3][4]. This upregulation of GADD45A is associated with the p53 signaling pathway[2][4]. The induction of GADD45A by ST results in G2/M phase cell cycle arrest, thereby inhibiting cell proliferation[2]. Furthermore, ST treatment suppresses the mobility of pancreatic cancer cells, an effect that is reversed by the silencing of GADD45A[4]. This indicates that GADD45A is a key mediator of the anti-cancer effects of this compound in this context.

Inhibition of the KRT6A/S100A2 Axis in Colorectal Cancer

In colorectal cancer (CRC), this compound has been shown to inhibit cell proliferation and mobility by targeting the Keratin 6A (KRT6A) and S100 Calcium-Binding Protein A2 (S100A2) axis[1].

Signaling Pathway: RNA sequencing of CRC cells treated with this compound revealed a significant downregulation of genes involved in keratinization, with KRT6A being the most significantly decreased[1]. This reduction in KRT6A expression subsequently leads to a decrease in its downstream target, S100A2[1]. Both KRT6A and S100A2 are implicated in promoting cancer cell proliferation and metastasis[1]. Overexpression of KRT6A was found to relieve the inhibitory effects of ST on CRC cells, confirming the direct involvement of this axis[1].

Anti-Inflammatory Mechanism of Action

This compound also exhibits potent anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome Activation

In the context of hypertension-induced vascular endothelial dysfunction, this compound has been demonstrated to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[5][6].

Signaling Pathway: The activation of the NLRP3 inflammasome is a key event in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18[7]. This compound treatment in spontaneously hypertensive rats (SHRs) and angiotensin II-induced human umbilical vein endothelial cells (HUVECs) resulted in a significant reduction in the expression of NLRP3 and caspase-1[6]. This inhibition of the NLRP3 inflammasome leads to decreased levels of IL-1β and IL-18, thereby ameliorating vascular endothelial inflammation and injury[5][6].

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | Reference |

| RKO | Colorectal Cancer | 35.57 | 25.26 | [1] |

| HCT-15 | Colorectal Cancer | 31.38 | 23.38 | [1] |

| HCT 116 | Colorectal Cancer | 56.68 | 37.06 | [1] |

| PANC-1 | Pancreatic Cancer | Not Reported | Not Reported | [2] |

| MIA PaCa-2 | Pancreatic Cancer | Not Reported | Not Reported | [2] |

| AsPC-1 | Pancreatic Cancer | Not Reported | Not Reported | [2] |

Note: The studies on pancreatic cancer cells demonstrated a dose-dependent inhibition of proliferation with ST concentrations of 20, 40, and 80 µM, but did not report specific IC50 values[2].

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Pancreatic Cancer Xenograft | Nude Mice | 40 mg/kg ST, intraperitoneally, every 3 days for 18 days | Significant decrease in tumor proliferation rate and tumor weight. | [2] |

| Colorectal Cancer Xenograft | Nude Mice | Not specified | Significant decrease in tumor proliferation and tumor weight. | [1] |

Detailed Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from the methodologies described in the cited literature for assessing the effect of this compound on cancer cell proliferation[1][2].

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., RKO, HCT-116, PANC-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (ST) stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations typically range from 0 to 100 µM. The final DMSO concentration should be kept below 0.1% in all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ST or vehicle control (DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blotting

This protocol provides a general framework for analyzing protein expression changes induced by this compound, as performed in the referenced studies[1][2].

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GADD45A, anti-KRT6A, anti-S100A2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as described for the proliferation assay.

-

Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model[1][2].

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Cancer cell lines

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of saline or a mixture with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., every 3 days).

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).

Role of the Thiocyanate Moiety

The specific contribution of the thiocyanate (SCN⁻) moiety to the overall mechanism of action of this compound is not yet fully elucidated in the context of its anti-cancer and specific anti-inflammatory activities. However, thiocyanate itself is known to have biological activities. It can act as a substrate for peroxidases, leading to the formation of hypothiocyanite (OSCN⁻), which has antimicrobial properties. It is plausible that the thiocyanate moiety could influence the compound's stability, solubility, or pharmacokinetic profile, thereby modulating the bioavailability and efficacy of the sinapine molecule. Further research is required to decouple the individual contributions of the sinapine and thiocyanate components to the observed pharmacological effects.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action against cancer and inflammation. Its ability to upregulate the tumor suppressor GADD45A in pancreatic cancer and inhibit the pro-proliferative KRT6A/S100A2 axis in colorectal cancer underscores its potential as a targeted anti-cancer agent. Furthermore, its inhibition of the NLRP3 inflammasome highlights its therapeutic potential for inflammatory conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future studies should focus on elucidating the precise molecular targets of ST, understanding the specific role of the thiocyanate moiety, and conducting more extensive preclinical and clinical evaluations.

References

- 1. This compound exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcancer.org [jcancer.org]

- 5. This compound Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Vascular Endothelial Dysfunction in Hypertension by Inhibiting Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Sinapine and Its Derivatives: A Technical Guide

An in-depth exploration of the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of sinapine and its derivatives for researchers, scientists, and drug development professionals.

Sinapine, a naturally occurring alkaloid predominantly found in seeds of the Brassicaceae family, such as rapeseed and mustard, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the diverse biological activities of sinapine and its synthetic and natural derivatives, with a focus on their underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds.

Core Biological Activities

Sinapine and its derivatives exhibit a broad spectrum of pharmacological effects, primarily attributed to their potent antioxidant properties. These compounds are effective scavengers of free radicals, a capacity that underpins their protective roles in various pathological conditions. Beyond their antioxidant activity, sinapine and its analogues have demonstrated significant anti-inflammatory, neuroprotective, and anticancer potential.

Antioxidant Activity

The antioxidant capacity of sinapine is a cornerstone of its biological functions. It can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This activity is crucial in preventing the onset and progression of numerous diseases.

Anti-inflammatory Effects

Sinapine and its derivatives have been shown to modulate key inflammatory pathways. A significant mechanism is the suppression of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and whose dysregulation is implicated in a variety of inflammatory disorders.[1][2] By inhibiting the activation of the NLRP3 inflammasome, sinapine can reduce the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1][2]

Neuroprotective Properties

The neuroprotective effects of sinapine are multifaceted. One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting AChE, sinapine increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease. Furthermore, sinapine has been shown to modulate the PI3K/Akt/GSK3β signaling pathway, a critical cascade for neuronal survival and function.[4][5] Activation of this pathway by sinapine can protect neurons from apoptosis and injury.[4][5]

Anticancer Potential

Emerging evidence highlights the anticancer activities of sinapine and its derivatives. In various cancer cell lines, these compounds have been shown to inhibit proliferation, induce apoptosis, and suppress metastasis. One notable mechanism involves the downregulation of the FGFR4/FRS2α-ERK1/2 signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.[6] Additionally, sinapine thiocyanate, a derivative of sinapine, has been found to upregulate Growth Arrest and DNA Damage-inducible Alpha (GADD45A), a protein involved in cell cycle arrest and apoptosis, particularly in pancreatic cancer cells.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of sinapine and its derivatives, providing a comparative overview of their efficacy in various in vitro assays.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC50 (µM) | Source |

| Sinapine | 3.66 (rat cerebral homogenate) | [3] |

| Sinapine | 22.1 (rat blood serum) | [3] |

Table 2: Anticancer Activity (Cell Viability)

| Compound | Cell Line | IC50 (µM) | Assay Duration | Source |

| Sinapic Acid | PC-3 (Prostate) | 1000 | 72 h | [8] |

| Sinapic Acid | LNCaP (Prostate) | 1000 | 72 h | [8] |

| This compound | PANC-1 (Pancreatic) | ~40 | 48 h | [3][7] |

| This compound | MIA PaCa-2 (Pancreatic) | ~40 | 48 h | [3][7] |

| This compound | AsPC-1 (Pancreatic) | ~40 | 48 h | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sinapine and its derivatives.

Extraction and Purification of Sinapine from Rapeseed Meal

Objective: To extract and purify sinapine from rapeseed meal.

Protocol:

-

Defatting: The rapeseed meal is first defatted using a solvent such as hexane in a Soxhlet apparatus.[9]

-

Extraction: The defatted meal is then subjected to solid-liquid extraction. A common solvent system is an aqueous ethanol solution (e.g., 70% v/v).[10] The extraction can be performed at elevated temperatures (e.g., 75°C) for a defined period (e.g., 30 minutes) to enhance yield.[10] Emerging technologies like ultrasound-assisted extraction can also be employed to improve efficiency.[10]

-

Purification: The crude extract can be purified using various chromatographic techniques. Cation exchange resins have proven effective for selectively adsorbing and eluting sinapine, yielding a highly purified fraction.[11] A two-step elution process, first with 50% ethanol and then with acidified ethanol, can separate sinapine from other phenolic compounds.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of sinapine on AChE activity.

Protocol:

-

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[12][13][14]

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution

-

Test compound (sinapine) solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of sinapine derivatives on cancer cells.

Protocol:

-

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

-

Procedure:

-

Seed the cancer cells (e.g., PC-3, LNCaP) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., sinapic acid) and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve.

-

Anti-inflammatory Assay in LPS-induced RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of sinapine by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate for 15 minutes.

-

Measure the absorbance at 550 nm using a microplate reader.

-

The nitrite concentration is determined using a standard curve of sodium nitrite.

-

The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.[18][19]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by sinapine and its derivatives.

Neuroprotection via PI3K/Akt/GSK3β Pathway

Caption: Sinapine-mediated activation of the PI3K/Akt pathway leading to neuroprotection.

Anticancer Effect via FGFR4/FRS2α-ERK1/2 and NF-κB Pathway

References

- 1. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of sinapic acid in APP/PS1 mouse model and PC12 Cells of Alzheimer's disease via activation of PI3K/Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of PI3K/Akt/GSK-3β signaling pathway in the antidepressant-like and neuroprotective effects of Morus nigra and its major phenolic, syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinapine reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer mechanism of Sinapic acid in PC-3 and LNCaP human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcirc.org [gcirc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 15. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Smilax guianensis Vitman Extract Prevents LPS-Induced Inflammation by Inhibiting the NF-κB Pathway in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Sinapine Thiocyanate in Plant Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, chemically known as sinapoylcholine, is a prominent secondary metabolite in plants belonging to the Brassicaceae family, including economically important crops like rapeseed (Brassica napus) and mustard (Brassica juncea). It is an ester of sinapic acid and choline and is primarily accumulated in the seeds. While often referred to in literature and commercial standards as sinapine thiocyanate, within the plant, it exists as sinapoylcholine. This guide will focus on the endogenous form, sinapine, and its multifaceted role in plant metabolism, from its biosynthesis and degradation to its physiological significance as an antinutritional compound, a protectant against UV radiation, and an antioxidant. Understanding the metabolic pathways of sinapine is crucial for efforts in crop improvement and for exploring its potential bioactivities for pharmaceutical applications.

Biosynthesis and Degradation of Sinapine

The metabolic fate of sinapine is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.

Biosynthesis Pathway

The biosynthesis of sinapine originates from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce sinapic acid. The final steps leading to sinapine accumulation, predominantly in seeds, are catalyzed by two key enzymes:

-

UDP-glucose:sinapate glucosyltransferase (SGT): This enzyme catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose.

-

Sinapoylglucose:choline sinapoyltransferase (SCT): This enzyme transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, forming sinapine.[1]

Genetic engineering efforts have targeted these enzymes to reduce sinapine content in rapeseed meal. For instance, downregulation of Ferulic Acid 5-Hydroxylase (FAH), an enzyme earlier in the phenylpropanoid pathway, and SCT has led to a significant reduction in sinapine levels in Brassica napus.[2][3]

Degradation Pathway

During seed germination, sinapine is hydrolyzed to release sinapic acid and choline, which are then utilized by the growing seedling. This catabolic process is primarily mediated by the enzyme sinapine esterase (also known as BnSCE3 in Brassica napus).[4] The liberated sinapic acid can be re-esterified to form other compounds, such as sinapoylmalate, which functions in UV protection in leaves, while choline can be incorporated into phospholipids.[4]

Physiological Roles of Sinapine

Sinapine and its derivatives play diverse roles in plant physiology, ranging from defense and stress protection to influencing seed germination.

Antinutritional Properties

In the context of agriculture, sinapine is primarily known as an antinutritional compound in the seed meal of oilseed rape.[5] Its presence imparts a bitter taste and can reduce the digestibility and nutritional value of the meal for livestock.[5] Consequently, significant research has focused on reducing sinapine content in Brassica crops through genetic engineering.[2][3]

UV-B Protection

Sinapate esters, including sinapine in seeds and its derivative sinapoylmalate in leaves, are effective UV-B absorbents.[6] They accumulate in the epidermal layers of plant tissues and act as a sunscreen, protecting the plant from the damaging effects of UV-B radiation.[6] This protective role is a crucial adaptation for plants exposed to high levels of solar radiation. Furthermore, sinapate esters have been implicated in UV-B-induced stomatal closure, suggesting a role in signaling pathways that regulate gas exchange in response to environmental cues.[7]

Antioxidant Activity

Both sinapine and its precursor, sinapic acid, exhibit antioxidant properties.[8] They can scavenge free radicals, thereby protecting cellular components from oxidative damage.[8] This antioxidant capacity may contribute to the overall stress tolerance of plants.

Interaction with Phytohormones

Recent studies have indicated a link between sinapate esters and the plant hormone abscisic acid (ABA) in the regulation of seed germination. Exogenous application of sinapic acid can promote seed germination by affecting ABA catabolism, leading to reduced levels of active ABA.[9] This suggests a role for sinapine metabolism in modulating hormonal signals that control the transition from seed dormancy to germination.

Quantitative Data on Sinapine Content

The concentration of sinapine varies significantly among different Brassica species and can be manipulated through genetic engineering.

| Species/Genotype | Plant Material | Sinapine Content (mg/g dry weight) | Reference(s) |

| Brassica napus (Wild Type) | Seed | 3.4 - 12.9 | [5] |

| Brassica napus (Transgenic, FAH & SCT antisense) | Seed | ~90% reduction compared to wild type | [2][3] |

| Brassica napus (Transgenic, BnSCE3 overexpression) | Seed | >95% reduction compared to wild type | [10][11] |

| Brassica juncea | Seed Meal | up to 8.7 | [8][12] |

| Camelina sativa (Wild Type) | Seed | ~2.2 | [5] |

| Camelina sativa (Transgenic, PAD expression) | Seed | ~95% reduction compared to wild type | [5] |

Experimental Protocols

Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of sinapine from Brassica seeds.

1. Sample Preparation:

-

Grind seeds to a fine powder.

-

Defat the seed powder by extraction with a non-polar solvent (e.g., hexane or petroleum ether).

-

Dry the defatted meal to remove residual solvent.

2. Extraction:

-

Extract a known weight of the defatted seed meal (e.g., 100 mg) with a suitable solvent. A common solvent is 70% (v/v) aqueous methanol.

-

The extraction can be performed by refluxing for a defined period (e.g., 20 minutes) or using ultrasonication.[9][13]

-

After extraction, centrifuge the mixture to pellet the solid material.

-

Collect the supernatant for HPLC analysis. The supernatant may require filtration through a 0.22 µm filter.

3. HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.[9][13]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[9][13]

-

Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.

-

Detection: Sinapine can be detected by UV absorbance, typically at a wavelength of around 330 nm.[9][14]

-

Quantification: A standard curve is generated using a certified sinapine standard (e.g., sinapine bisulfate or this compound). The concentration of sinapine in the samples is then determined by comparing their peak areas to the standard curve.[9]

Sinapine Esterase Activity Assay

This is a general protocol to measure the activity of sinapine esterase, the enzyme responsible for sinapine degradation.

1. Enzyme Extraction:

-

Homogenize plant tissue (e.g., germinating seedlings) in a cold extraction buffer (e.g., Tris-HCl or phosphate buffer) with protease inhibitors.

-

Centrifuge the homogenate at high speed to pellet cell debris.

-

The supernatant, containing the crude enzyme extract, can be used for the assay. Further purification steps may be necessary depending on the research goals.

2. Assay Principle:

The activity of sinapine esterase is determined by measuring the rate of sinapine hydrolysis. This can be monitored by:

-

Spectrophotometry: Measuring the decrease in absorbance of sinapine over time at its maximum absorbance wavelength (~330 nm).

-

HPLC: Quantifying the appearance of the product, sinapic acid, or the disappearance of the substrate, sinapine, over time.

3. Spectrophotometric Assay Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer at a specific pH), a known concentration of sinapine, and the enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at ~330 nm over a set period using a spectrophotometer.

-

The rate of the reaction can be calculated from the linear portion of the absorbance vs. time curve.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydrolysis of a specific amount of substrate per unit of time under defined conditions.

Conclusion

Sinapine is a key metabolite in Brassica species with significant implications for both plant physiology and agricultural applications. Its biosynthesis via the phenylpropanoid pathway and subsequent degradation during germination are well-characterized processes that are amenable to genetic manipulation for crop improvement. The roles of sinapine in UV protection, antioxidant defense, and interaction with phytohormone signaling highlight its importance in plant adaptation and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify sinapine and assess its metabolic turnover, paving the way for further discoveries in its biological functions and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Abscisic Acid Signaling in Seeds and Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. mdpi.com [mdpi.com]

Toxicological Profile of Sinapine Thiocyanate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals